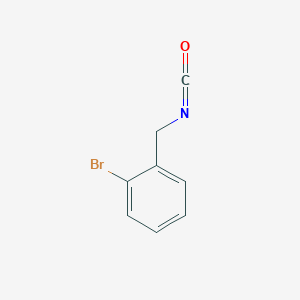
1-Bromo-2-(isocyanatomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzene, where a bromine atom and an isocyanatomethyl group are attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(isocyanatomethyl)benzene can be synthesized through several methods. One common method involves the bromination of 2-(isocyanatomethyl)benzene. The reaction typically uses bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction conditions usually involve maintaining a controlled temperature and stirring to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The isocyanate group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines, typically in a polar solvent such as water or ethanol, under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, often in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas, usually in an inert atmosphere and at elevated temperatures.
Major Products Formed
Substitution: Products include hydroxylated or aminated derivatives of the original compound.
Oxidation: Products include carbonyl compounds such as aldehydes or ketones.
Reduction: Products include amine derivatives of the original compound.
Scientific Research Applications
1-Bromo-2-(isocyanatomethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-2-(isocyanatomethyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(isocyanatomethyl)benzene: Similar structure but with the isocyanatomethyl group in the para position.
4-Bromobenzyl isocyanate: Another isomer with the isocyanatomethyl group attached to the benzyl position.
Uniqueness
1-Bromo-2-(isocyanatomethyl)benzene is unique due to the specific positioning of the bromine and isocyanatomethyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis and various applications .
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
1-bromo-2-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H6BrNO/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 |
InChI Key |
MXHKYNICVUNVRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















